rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine
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Overview
Description
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is a chemical compound with a unique structure that combines elements of both pyridine and morpholine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a morpholine derivative, which are reacted together in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can lead to the formation of various halogenated derivatives .
Scientific Research Applications
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as a modulator of lysosomal pH, affecting cellular processes and enzyme activities. The compound’s structure allows it to interact with various biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,8aR)-octahydropyrano[3,4-b]morpholine
- rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
Uniqueness
rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine is unique due to its specific stereochemistry and the combination of pyridine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4aR,8aS)-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-7-6(1)9-3-4-10-7/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
WLBRGEHVDQKNGJ-NKWVEPMBSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1NCCO2 |
Canonical SMILES |
C1CNCC2C1NCCO2 |
Origin of Product |
United States |
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